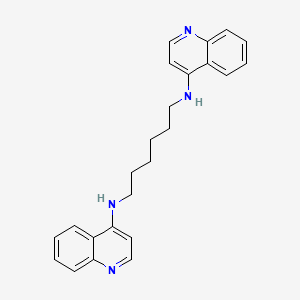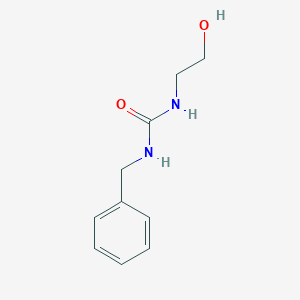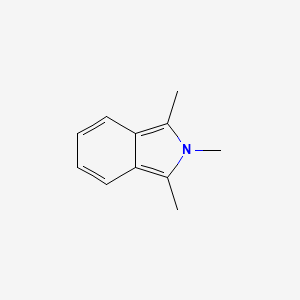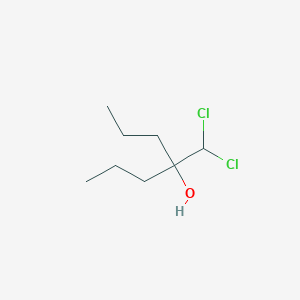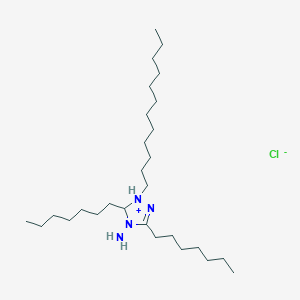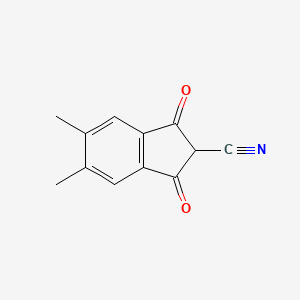
5,6-Dimethyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is a complex organic compound with a unique structure that includes an indene core, a carbonitrile group, and two dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further processed to yield the desired compound . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- exerts its effects involves interactions with various molecular targets and pathways. The indene core can interact with biological receptors, while the carbonitrile and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Indane-1,3-dione: Shares a similar indene core but lacks the carbonitrile group.
1H-Indene, 2,3-dihydro-1,1-dimethyl-3-(1-methylethyl): Another indene derivative with different substituents.
Uniqueness: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is unique due to the presence of both carbonitrile and dioxo groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Propriétés
Numéro CAS |
58138-32-2 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
5,6-dimethyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-6-3-8-9(4-7(6)2)12(15)10(5-13)11(8)14/h3-4,10H,1-2H3 |
Clé InChI |
FFFJTIJLJABDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


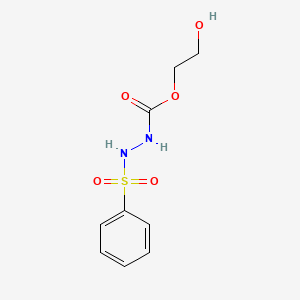

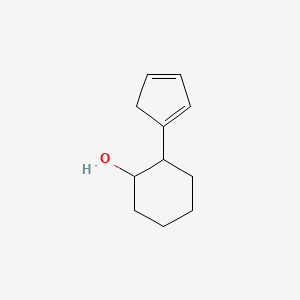
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)



![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
